molecular formula C11H15NO4S B3006163 methyl N-benzyl-N-(methylsulfonyl)glycinate CAS No. 1219549-08-2

methyl N-benzyl-N-(methylsulfonyl)glycinate

Cat. No. B3006163
CAS RN: 1219549-08-2
M. Wt: 257.3
InChI Key: XXVQIVWOROBARJ-UHFFFAOYSA-N
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Description

Methyl N-benzyl-N-(methylsulfonyl)glycinate is a compound that would likely possess a glycinate core structure with a benzyl group and a methylsulfonyl group attached to the nitrogen atom. This structure suggests potential reactivity typical of sulfonamide derivatives and relevance in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives . This method provides a clean and efficient route to sulfonamide derivatives, which could be analogous to the synthesis of methyl N-benzyl-N-(methylsulfonyl)glycinate. Additionally, the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been shown to activate thioglycosides, which could be a relevant step in the synthesis of glycosylated derivatives of the compound .

Molecular Structure Analysis

The molecular structure of methyl N-benzyl-N-(methylsulfonyl)glycinate would include a benzyl group and a methylsulfonyl group attached to a nitrogen atom. The presence of these groups would influence the electronic and steric properties of the molecule. The molecular structure could be analyzed through spectroscopic methods such as NMR or X-ray crystallography to determine the exact configuration and conformation of the molecule.

Chemical Reactions Analysis

The reactivity of methyl N-benzyl-N-(methylsulfonyl)glycinate would be influenced by the presence of the sulfonamide group. Sulfonamides are known to undergo various chemical reactions, including sulfonylation . The benzylic C-H bonds of aryl(o-tolyl)methanones can be sulfonylated using arylsulfonyl hydrazides or arylsulfonyl chlorides, which could be a relevant reaction for the modification of the benzyl group in methyl N-benzyl-N-(methylsulfonyl)glycinate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl N-benzyl-N-(methylsulfonyl)glycinate would be determined by its functional groups. The sulfonamide group is known for its stability and resistance to hydrolysis, which would contribute to the compound's chemical stability. The benzyl group could affect the compound's solubility in organic solvents. The compound's melting point, boiling point, and solubility could be experimentally determined to provide a comprehensive understanding of its physical and chemical properties.

Scientific Research Applications

  • Synthesis of Tetrahydroisoquinolines Methyl N-benzyl-N-(methylsulfonyl)glycinate has been used in synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline framework. This involved the use of N-methoxy-N-methyl-N'-benzyl-N'-tert-butyloxy carbonyl glycinamide, facilitating the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline (Kommidi, Balasubramaniam, & Aidhen, 2010).

  • Glycine Transporter-1 Inhibitors This compound has been part of the study focusing on the synthesis and biological evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), showcasing its potential in medicinal chemistry (Cioffi et al., 2016).

  • Photoinduced Sulfonylation Research includes the development of a radical relay strategy for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes, using a photoinduced sulfonylation process. This method demonstrates the versatile application of methylsulfonyl groups in organic synthesis (Gong, Wang, Ye, & Wu, 2019).

  • Crystal Structure of Derivatives The compound has been used in the study of the crystal structure of derivatives like benzyl 3,4,6-tri-O-methylsulfonyl-β-D-glucopyranoside. Understanding the crystal structure of such derivatives provides insight into their chemical properties and potential applications (Carvalho et al., 1995).

  • Glucosinolate Hydrolysis Products In the field of organic synthesis and biological activities, it's involved in the isolation and purification of glucosinolate hydrolysis products. These products have potential applications in various scientific fields (Vaughn & Berhow, 2004).

properties

IUPAC Name

methyl 2-[benzyl(methylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-16-11(13)9-12(17(2,14)15)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVQIVWOROBARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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